N~2~-{4,6-bis[(4-ethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-ethoxyphenyl)glycinamide
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Overview
Description
N~2~-{4,6-bis[(4-ethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-ethoxyphenyl)glycinamide is a complex organic compound known for its unique chemical structure and properties. It is often used as a UV absorber and stabilizer in various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-{4,6-bis[(4-ethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-ethoxyphenyl)glycinamide typically involves multiple steps, including the formation of intermediate compounds. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chemical reactors and continuous processing techniques to maximize yield and efficiency. The use of advanced purification methods, such as chromatography, is also common to ensure the final product’s purity .
Chemical Reactions Analysis
Types of Reactions
N~2~-{4,6-bis[(4-ethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-ethoxyphenyl)glycinamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The reaction conditions, such as temperature and solvent choice, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a wide range of substituted compounds .
Scientific Research Applications
N~2~-{4,6-bis[(4-ethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-ethoxyphenyl)glycinamide has numerous scientific research applications, including:
Chemistry: Used as a UV absorber and stabilizer in polymer chemistry to enhance the durability and longevity of materials.
Biology: Investigated for its potential protective effects against UV radiation in biological systems.
Medicine: Explored for its potential use in developing UV-protective formulations for skin care products.
Industry: Widely used in the production of plastics, coatings, and other materials that require UV protection.
Mechanism of Action
The mechanism of action of N2-{4,6-bis[(4-ethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-ethoxyphenyl)glycinamide involves its ability to absorb UV radiation and dissipate the energy as heat, thereby protecting the underlying material from UV-induced degradation. The molecular targets and pathways involved include the interaction with UV photons and the subsequent energy dissipation processes .
Comparison with Similar Compounds
Similar Compounds
N-(2-ethoxyphenyl)-N’-(4-ethylphenyl)-ethlyene diamide: Another UV absorber with similar properties but different structural features.
4,6-Bis((E)-2-(4′-N,N-diphenylamino-[1,1′-biphenyl]-4-yl)vinyl)-2-phenylpyrimidine: A compound with similar UV-absorbing capabilities but different chemical structure and applications.
Uniqueness
N~2~-{4,6-bis[(4-ethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-ethoxyphenyl)glycinamide stands out due to its specific combination of functional groups, which provide unique UV-absorbing properties and stability. Its ability to be used in various applications, from industrial to medical, highlights its versatility and importance .
Properties
Molecular Formula |
C29H33N7O2 |
---|---|
Molecular Weight |
511.6 g/mol |
IUPAC Name |
2-[[4,6-bis(4-ethylanilino)-1,3,5-triazin-2-yl]amino]-N-(4-ethoxyphenyl)acetamide |
InChI |
InChI=1S/C29H33N7O2/c1-4-20-7-11-23(12-8-20)32-28-34-27(35-29(36-28)33-24-13-9-21(5-2)10-14-24)30-19-26(37)31-22-15-17-25(18-16-22)38-6-3/h7-18H,4-6,19H2,1-3H3,(H,31,37)(H3,30,32,33,34,35,36) |
InChI Key |
ROWCHRGIELWOAH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)NC2=NC(=NC(=N2)NCC(=O)NC3=CC=C(C=C3)OCC)NC4=CC=C(C=C4)CC |
Origin of Product |
United States |
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